molecular formula C25H34N2O2 B4821334 2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide

2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide

Cat. No.: B4821334
M. Wt: 394.5 g/mol
InChI Key: JWFASYADTFOVHK-UHFFFAOYSA-N
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Description

2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide include other amides and substituted phenyl compounds. For example:

    N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide: This compound has a similar structure but lacks the 2-ethyl group, which may affect its reactivity and interactions.

    2-Ethyl-N-(4-{[4-(butanamido)phenyl]methyl}phenyl)butanamide: This compound has a similar backbone but different substituents, leading to variations in its chemical and biological properties.

Properties

IUPAC Name

2-ethyl-N-[4-[[4-(2-ethylbutanoylamino)phenyl]methyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O2/c1-5-20(6-2)24(28)26-22-13-9-18(10-14-22)17-19-11-15-23(16-12-19)27-25(29)21(7-3)8-4/h9-16,20-21H,5-8,17H2,1-4H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFASYADTFOVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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